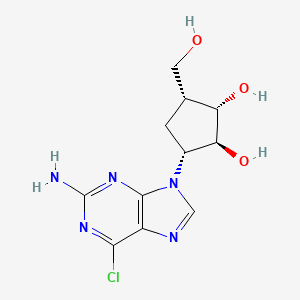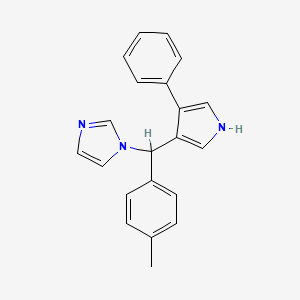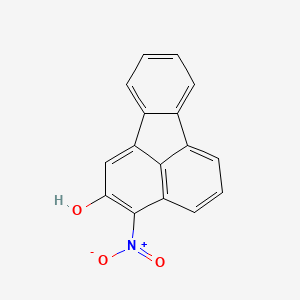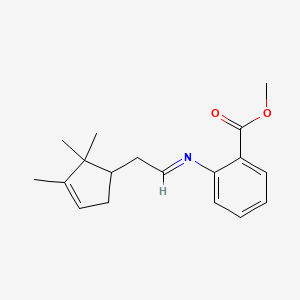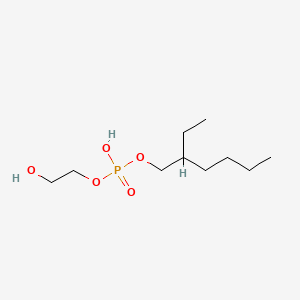
2-Ethylhexyl 2-hydroxyethyl hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl 2-hydroxyethyl hydrogen phosphate is an organophosphorus compound with the chemical formula C10H23O5P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexyl 2-hydroxyethyl hydrogen phosphate typically involves the reaction of 2-ethylhexanol with phosphorus oxychloride, followed by hydrolysis. The reaction conditions often include the use of a solvent such as toluene and a catalyst like pyridine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pressure, and reaction time to optimize the production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylhexyl 2-hydroxyethyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into different organophosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various phosphoric acid esters and organophosphorus compounds, which have applications in different industries .
Applications De Recherche Scientifique
2-Ethylhexyl 2-hydroxyethyl hydrogen phosphate is used in several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: It serves as a surfactant and emulsifier in biological studies.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used as a lubricant additive, antiwear additive, and in the extraction of rare earth metals .
Mécanisme D'action
The mechanism of action of 2-ethylhexyl 2-hydroxyethyl hydrogen phosphate involves its interaction with molecular targets such as enzymes and cell membranes. It can modulate the activity of enzymes by binding to their active sites or altering their conformation. Additionally, it can integrate into cell membranes, affecting their fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-ethylhexyl) hydrogen phosphate
- Di(2-ethylhexyl) phosphate
- Tris(2-ethylhexyl) phosphate
Uniqueness
Compared to similar compounds, 2-ethylhexyl 2-hydroxyethyl hydrogen phosphate has unique properties due to the presence of both 2-ethylhexyl and 2-hydroxyethyl groups. This dual functionality allows it to act as both a surfactant and a reagent in various chemical reactions, making it versatile in its applications .
Propriétés
Numéro CAS |
85909-40-6 |
|---|---|
Formule moléculaire |
C10H23O5P |
Poids moléculaire |
254.26 g/mol |
Nom IUPAC |
2-ethylhexyl 2-hydroxyethyl hydrogen phosphate |
InChI |
InChI=1S/C10H23O5P/c1-3-5-6-10(4-2)9-15-16(12,13)14-8-7-11/h10-11H,3-9H2,1-2H3,(H,12,13) |
Clé InChI |
VCSZVNWYOBIYIV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COP(=O)(O)OCCO |
Numéros CAS associés |
41205-89-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene](/img/structure/B12675214.png)

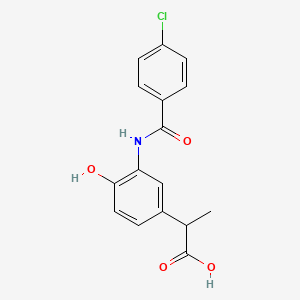
![Ethyl 2-[[2-[(2-ethylhexyl)oxy]ethylidene]amino]benzoate](/img/structure/B12675227.png)

